2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))-
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Overview
Description
2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- is a complex organic compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common starting materials include substituted anilines and thioglycolic acid. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, benzothiazine derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including their use as enzyme inhibitors or receptor modulators.
Industry
Industrially, benzothiazine derivatives may be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for benzothiazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazine-3-carboxylic acid derivatives: Similar in structure but with different substituents.
Benzothiazole derivatives: Differ in the position of the sulfur and nitrogen atoms.
Thiazine derivatives: Similar ring structure but with different heteroatoms.
Uniqueness
The uniqueness of 2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other benzothiazine derivatives.
Properties
CAS No. |
153881-26-6 |
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Molecular Formula |
C14H19N3O5S2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(3R)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-7-(2-aminoethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5S2/c15-2-1-6-3-9-10(17-8(5-23-9)14(21)22)11(18)12(6)24-4-7(16)13(19)20/h3,7-8,17-18H,1-2,4-5,15-16H2,(H,19,20)(H,21,22)/t7-,8-/m0/s1 |
InChI Key |
GQEGNWALNHSACE-YUMQZZPRSA-N |
Isomeric SMILES |
C1[C@H](NC2=C(S1)C=C(C(=C2O)SC[C@@H](C(=O)O)N)CCN)C(=O)O |
Canonical SMILES |
C1C(NC2=C(S1)C=C(C(=C2O)SCC(C(=O)O)N)CCN)C(=O)O |
Origin of Product |
United States |
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